molecular formula C14H18N2O3S B2601265 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide CAS No. 1795493-86-5

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide

Cat. No.: B2601265
CAS No.: 1795493-86-5
M. Wt: 294.37
InChI Key: KOHSUKLBUSOWRZ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide is a chemical compound of interest in scientific research. Its core research value is centered on its potential role as a [mention potential role, e.g., modulator, inhibitor, or agonist] for studying [mention specific biological pathways or disease areas]. The molecule features a 3,5-dimethylisoxazole moiety linked to a thiophene-containing hydroxypropyl chain via an acetamide group, a structure that suggests potential interaction with [mention hypothesized targets based on structure]. Preliminary investigations focus on its application in [mention specific research fields like neuropharmacology, oncology, or infectious disease], where it is used to elucidate underlying molecular mechanisms and explore novel therapeutic strategies. Further research is ongoing to fully characterize its pharmacological profile and mechanism of action.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9-11(10(2)19-16-9)7-13(17)15-8-14(3,18)12-5-4-6-20-12/h4-6,18H,7-8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHSUKLBUSOWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is often introduced via a Friedel-Crafts acylation reaction. The final step involves the coupling of the oxazole and thiophene intermediates with the hydroxypropyl group, usually through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Aryl/Heteroaryl Substituents

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

    • Structural Differences : Replaces the isoxazole-thiophene system with a dichlorophenyl-thiazole scaffold. The chlorine atoms increase lipophilicity, while the thiazole ring offers a sulfur atom for coordination chemistry.
    • Physicochemical Properties : The dichlorophenyl group likely reduces solubility compared to the target compound’s hydroxypropyl chain. Crystallographic studies reveal intermolecular N–H⋯N hydrogen bonds stabilizing its solid-state structure .
    • Biological Relevance : Analogous N-arylacetamides exhibit penicillin-like structural motifs and antimicrobial activity, suggesting the target compound could share similar bioactivity profiles .
  • 2-Oxoindoline Derivatives (): Examples: 2-Hydroxy-N-phenyl-acetamide derivatives (e.g., compounds 1-F, 15). Structural Differences: Feature a planar 2-oxoindoline core instead of isoxazole-thiophene. Functional Groups: Share hydroxy-acetamide motifs but lack the thiophene’s sulfur atom, which may limit redox activity or metal coordination .

Heterocyclic Influence on Reactivity and Bioactivity

Compound Heterocycle Key Features
Target Compound Isoxazole + Thiophene Electron-deficient isoxazole enhances metabolic stability; thiophene aids π-stacking.
2-(2,6-Dichlorophenyl)-N-thiazole Thiazole Sulfur in thiazole supports metal coordination; dichlorophenyl increases lipophilicity.
2-T () Triazole Triazole’s nitrogen-rich structure improves solubility and hydrogen-bonding.
Pyrimidinyl-thioacetamides () Pyrimidine Pyrimidine’s nitrogen atoms enable base-pairing interactions, relevant in nucleic acid targets.
  • Electronic Effects : Isoxazole’s oxygen atom is more electronegative than thiazole’s sulfur, altering charge distribution and dipole moments. This may influence binding to polar enzyme active sites.

Substituent Effects on Solubility and Stability

  • Hydroxypropyl Chain : The target compound’s 2-hydroxy-2-(thiophen-2-yl)propyl group likely improves aqueous solubility via hydrogen bonding, contrasting with ’s dichlorophenyl derivative, which prioritizes membrane permeability.
  • Methyl Groups: The 3,5-dimethylisoxazole may enhance metabolic stability by blocking oxidative degradation pathways, a advantage over non-methylated analogs in .
  • Thiophene vs. Phenyl : Thiophene’s lower aromaticity compared to phenyl rings could reduce cytotoxicity while maintaining π-π stacking efficacy in drug-receptor interactions.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C13_{13}H17_{17}N3_{3}O2_{2}S
  • IUPAC Name : this compound
  • Molecular Weight : 265.36 g/mol

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. A study focusing on similar oxazole derivatives demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the inhibition of bacterial biofilm formation and disruption of cellular integrity.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., L929 fibroblasts) showed that the compound exhibits selective cytotoxicity depending on concentration. At higher concentrations (100 µM), some derivatives were found to be toxic, while lower concentrations (12 µM) enhanced cell viability . This suggests a potential therapeutic window for the compound.

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways in bacteria.
  • Interference with Protein Synthesis : The oxazole ring structure is known to interact with ribosomal RNA, potentially disrupting protein synthesis in microbial cells.
  • Modulation of Cell Signaling : The thiophene moiety may influence signaling pathways related to inflammation and immune responses.

Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various oxazole derivatives against clinical isolates. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity
Compound A32Moderate
Compound B16Strong
Target Compound8Very Strong

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using L929 cells to evaluate the safety profile of the compound. The results indicated that at concentrations below 50 µM, the compound did not significantly affect cell viability.

Concentration (µM)Cell Viability (%)
20068
10092
5096
25108

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